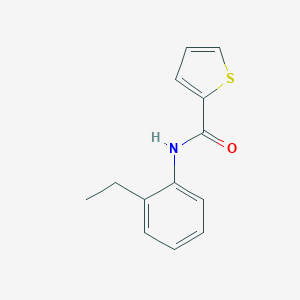

N-(2-ethylphenyl)thiophene-2-carboxamide

Descripción

N-(2-ethylphenyl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a thiophene ring linked to a carboxamide group, with the amide nitrogen substituted by a 2-ethylphenyl moiety.

Propiedades

Fórmula molecular |

C13H13NOS |

|---|---|

Peso molecular |

231.32g/mol |

Nombre IUPAC |

N-(2-ethylphenyl)thiophene-2-carboxamide |

InChI |

InChI=1S/C13H13NOS/c1-2-10-6-3-4-7-11(10)14-13(15)12-8-5-9-16-12/h3-9H,2H2,1H3,(H,14,15) |

Clave InChI |

LASXMVKOHAACLF-UHFFFAOYSA-N |

SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC=CS2 |

SMILES canónico |

CCC1=CC=CC=C1NC(=O)C2=CC=CS2 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Variations and Physicochemical Properties

Thiophene-2-carboxamide derivatives differ primarily in substituents on the thiophene ring and the amide nitrogen. Key structural comparisons include:

Table 1: Structural and Functional Comparison

Key Observations :

- Thiophene Ring Modifications: Nitro (NO₂) or trifluoromethyl (CF₃) groups enhance antibacterial activity but may reduce purity (e.g., 42% purity for nitro-substituted compound vs. 99.05% for trifluoromethyl analog) .

- Amide Nitrogen Substituents: Bulky groups like quinazolinone or thiazole improve target specificity. For example, the quinazolinone derivative (7h) showed strong binding to EGFR (−9.31 kcal/mol docking score) .

Key Observations :

- Trifluoromethyl substitution correlates with higher purity (99.05%) compared to nitro-substituted analogs .

- Yields for antitubercular compounds (e.g., N-(4-ethylphenyl)-5-methylthiophene-2-carboxamide) range from 47% to 76%, influenced by reaction temperature and workup procedures .

Anticancer Activity :

- Quinazolinone-linked thiophene-2-carboxamide (7h) inhibits EGFR with a docking score of −9.31 kcal/mol, comparable to reference drugs like Etoposide .

- Substituents on the amide nitrogen (e.g., isopropyl, phenyl) enhance apoptosis in cancer cell lines .

Antimicrobial Activity :

- Nitrothiophene carboxamides exhibit narrow-spectrum antibacterial activity, likely targeting bacterial membrane proteins .

- 5-Methylthiophene-2-carboxamide derivatives (e.g., N-(4-ethylphenyl)-5-methylthiophene-2-carboxamide) show efficacy against Mycobacterium tuberculosis .

Antiviral Activity :

- N-Benzyl-N-phenylthiophene-2-carboxamide derivatives inhibit enterovirus EV71 (EC₅₀ = 1.42 μM), with bromo/fluoro substituents enhancing potency .

Structure-Activity Relationship (SAR)

- Thiophene Core : Essential for maintaining activity; modifications (e.g., nitro, methyl) fine-tune specificity .

- Amide Substituents : Aromatic or heterocyclic groups improve binding to targets like EGFR or viral proteases .

- Substituent Position : Para-substituted phenyl groups (e.g., 4-ethylphenyl) generally exhibit higher activity than ortho-substituted analogs due to reduced steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.